molecular formula C8H10N2O2 B1206502 1,4-Diisocyanatocyclohexane CAS No. 2556-36-7

1,4-Diisocyanatocyclohexane

Cat. No.: B1206502
CAS No.: 2556-36-7
M. Wt: 166.18 g/mol
InChI Key: CDMDQYCEEKCBGR-UHFFFAOYSA-N
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Description

1,4-Diisocyanatocyclohexane is an organic compound with the chemical formula C8H10N2O2. It is a colorless to pale yellow liquid that is primarily used in the production of coatings and adhesives. This compound is known for its excellent weather resistance, chemical resistance, and abrasion resistance, making it a valuable component in high-quality coatings and adhesives .

Mechanism of Action

Target of Action

1,4-Diisocyanatocyclohexane, also known as Trans-1,4-Cyclohexane Diisocyanate, is primarily used in the production of polyurethane polymers. The primary targets of this compound are polyols, which are compounds containing multiple hydroxyl groups .

Mode of Action

The compound functions by reacting with polyols to form polyurethane. The isocyanate groups (-N=C=O) on the this compound molecule react with the hydroxyl groups (-OH) on the polyol molecule in a process called polymerization. This reaction forms urethane linkages (-NH-CO-O-) and results in the creation of polyurethane .

Pharmacokinetics

It’s important to note that due to its reactivity, it can potentially react with biological molecules if improperly handled .

Result of Action

The primary result of the action of this compound is the formation of polyurethane polymers. These polymers have a wide range of applications, including the production of foams, elastomers, and coatings .

Action Environment

The action of this compound is highly dependent on the environmental conditions. Factors such as temperature, humidity, and the presence of catalysts can significantly influence the rate and extent of the reaction with polyols . Proper storage and handling are essential to maintain the stability and efficacy of this compound .

Preparation Methods

1,4-Diisocyanatocyclohexane is generally synthesized by reacting cyclohexane-1,4-diol with an isocyanate. The reaction needs to be carried out at an appropriate temperature and reactant concentration to eventually produce this compound . Industrial production methods often involve the use of specialized equipment to control the reaction conditions and ensure the purity of the final product.

Chemical Reactions Analysis

1,4-Diisocyanatocyclohexane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1,4-Diisocyanatocyclohexane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,4-Diisocyanatocyclohexane can be compared with other similar compounds, such as:

This compound is unique due to its cycloaliphatic structure, which provides a balance of rigidity and flexibility, making it suitable for various high-performance applications.

Properties

IUPAC Name

1,4-diisocyanatocyclohexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDQYCEEKCBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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DSSTOX Substance ID

DTXSID8062521, DTXSID50884397, DTXSID301305022
Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name cis-1,4-Diisocyanatocyclohexane
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Molecular Weight

166.18 g/mol
Source PubChem
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CAS No.

2556-36-7, 7517-76-2, 7517-77-3
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name 1,4-Cyclohexane diisocyanate
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Record name cis-1,4-Diisocyanatocyclohexane
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Record name 1,4-diisocyanatocyclohexane
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Record name Cyclohexane, 1,4-diisocyanato-, trans
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Synthesis routes and methods I

Procedure details

Carbon dioxide was added subsurface to a dichloromethane (50 mL) solution containing 1,4-diaminocyclohexane (1,4-(NH2)2C6H10) (mixture of cis and trans, 0.04 mol, 4.6 g), N-cyclohexyl-N',N',N",N"-tetraethylguanidine (0.08 mol, 20.4 g) and triethylamine (0.08 mol, 8.0 g) at -10° C. (ice and salt bath) for 1 h at a pressure of 0 psig. The reaction mixture was transferred rapidly via cannula under carbon dioxide to the precooled solution of phosphorus oxychloride (0.08 mol, 12.4 g) in 50 mL dichloromethane. After stirring for ca. 30 min at -10° C. the reaction mixture turned yellow-brown and a ppt formed. The crude reaction was filtered and the filtrate concentrated in vacuo. The residue was extracted with 2×100 mL diethyl ether. The ether layers (light yellow) were concentrated and the residue was distilled under vacuum (ca. 0.1-0.3 torr) collecting product, cis and trans 1,4-cyclohexyl di-isocyanate, at 68°-78 ° C. (3.9 g, 57%) of 96% purity as judged by GC. IR (neat) 2266 cm-1. 1H NMR was also obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-cyclohexyl-N',N',N",N"-tetraethylguanidine
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Carbon dioxide was added subsurface to a dichloromethane (30 mL) solution containing 1,4-diaminocyclohexane (mixture of cis and trans, 0.02 mol 2.30 g) and triethylamine (0.12 mol, 12.0 g) at -10° C. (ice and salt bath) for 40 min at a pressure of 0 psig. The reaction mixture was transferred rapidly via cannula under carbon dioxide to the precooled solution of phosphorus oxychloride (0.04 mol, 6.2 g) in 30 mL dichloromethane. After stirring for ca. 30 min at -10° C. a white ppt formed. The ppt. was filtered off and the filtrate concentrated in vacuo. The residue was extracted with 3×30 mL diethyl ether. The ether layers were concentrated and the residue was distilled under vacuum (ca. 0.1-0.3 torr) collecting product, 1,4-cyclohexyl di-isocyanate, at 68°-78° C. (2.0 g, 60%) of 99% purity as judged by GC. IR (neat) 2266 cm-1. 1H NMR (CDCl3) δ 3.61 (br, 2H), 2.03-2.01 (m, 1H), 1.86-1.70 (m, 6H), 1.54-1.50 (m, 1H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Diisocyanatocyclohexane
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